molecular formula C17H23N3OS B2710757 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 381687-51-0

4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2710757
CAS No.: 381687-51-0
M. Wt: 317.45
InChI Key: AMLLXYHKSZSITC-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound It features a morpholine ring substituted with two methyl groups at positions 2 and 6, a tetrahydrobenzothieno ring system, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzothieno Ring: Starting with a suitable thiophene derivative, cyclization reactions are employed to form the benzothieno ring system.

    Pyrimidine Ring Construction: The pyrimidine ring is introduced through condensation reactions involving appropriate amines and carbonyl compounds.

    Morpholine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkylated or acylated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The morpholine ring is known to enhance the bioavailability of compounds, making it a valuable scaffold in drug design.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydroquinazoline
  • 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydroisoquinoline

Uniqueness

Compared to similar compounds, 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine offers a unique combination of a benzothieno ring and a pyrimidine ring, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,6-dimethyl-4-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-10-4-5-13-14(6-10)22-17-15(13)16(18-9-19-17)20-7-11(2)21-12(3)8-20/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLLXYHKSZSITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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